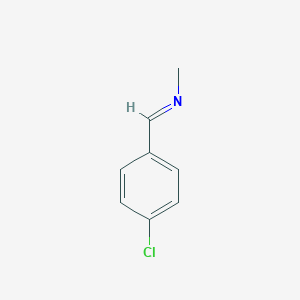

N-(对氯苄叉)甲胺

描述

"N-(p-Chlorobenzylidene)methylamine" is a chemical compound that likely serves as an intermediate or a reactant in the synthesis of various chemical entities. Its significance arises from the chlorobenzylidene group, which can partake in a variety of chemical reactions due to its reactivity and the presence of the chloro group which is a good leaving group or can be substituted in further chemical transformations.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds containing chlorobenzylidene groups is crucial for their chemical behavior. Intramolecular hydrogen bonding and tautomerism are significant features in Schiff bases, affecting their stability and reactivity. Studies on similar compounds have highlighted the coexistence of phenol-imine and keto-amine forms in the solid state, influenced by intramolecular hydrogen bonding (H. Nazır et al., 2000).

Chemical Reactions and Properties

Compounds like "N-(p-Chlorobenzylidene)methylamine" participate in a range of chemical reactions, including cycloadditions, which are facilitated by their structural features. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine showcases how imine groups can undergo [2 + 2] cycloadditions, leading to the formation of β-lactams, illustrating the compound's utility in synthetic organic chemistry (C. Palomo et al., 1997).

Physical Properties Analysis

The physical properties such as solubility, melting points, and pKb values of related compounds are significantly influenced by their molecular structure. For example, the presence of amino-, methylamino-, and dimethylamino groups affects these properties, illustrating how structural nuances impact the physical characteristics of these compounds (Manuela List et al., 2016).

科学研究应用

晶体学与分子结构分析

“N-(对氯苄叉)甲胺”已被用于晶体和分子结构的研究 . 该化合物形成无色针状晶体,为单斜晶系,具有特定的晶胞尺寸。 分子平行于特定平面排列成层状,并形成C–H … F键 .

分子构象与电子结构

该化合物已被用于分子构象和电子结构的研究 . 它与其他化合物一起形成同晶系,其结构已使用各种技术进行研究 .

漫射X射线散射与无序研究

“N-(对氯苄叉)甲胺”已被用于涉及漫射X射线散射的研究,这是一种用于理解晶体材料中无序的技術 .

抗利什曼病和抗疟疾活性

“1-(4-氯苯基)-N-甲基甲亚胺”已被用于合成肼偶联的吡唑衍生物,这些衍生物已显示出有效的抗利什曼病和抗疟疾活性 . 这些衍生物已针对埃塞俄比亚利什曼原虫临床分离株和感染伯氏疟原虫的小鼠进行评估 .

抗过敏活性

该化合物已被用于设计和合成新型哌嗪衍生物,这些衍生物已针对体内抗过敏活性进行测试 . 这些衍生物对过敏性哮喘和过敏性瘙痒均显示出明显效果 .

自身免疫性疾病治疗

“1-(4-氯苯基)-N-甲基甲亚胺”已被发现可以抑制炎性细胞因子的产生,并降低类风湿性关节炎和多发性硬化症动物模型的疾病严重程度. <a data-citationid="5425360c-794a-f545-8cc7-f750875c99bc-34-group" h="ID=SERP,5015.1" href="https://www

作用机制

Target of Action

N-(p-Chlorobenzylidene)methylamine, also known as 1-(4-chlorophenyl)-N-methylmethanimine, is a compound with potential therapeutic applications. The primary target of this compound is Nectin cell adhesion molecule 2 (NECTIN2) . NECTIN2 is a cellular adhesion molecule that plays a crucial role in the formation and maintenance of adherens junctions, which are important for maintaining the integrity of epithelial tissues.

Mode of Action

The compound interacts with its target, NECTIN2, by binding to it and inhibiting its function . This interaction leads to the suppression of NECTIN2, which in turn affects the downstream targets of NECTIN2, including p-SRC (Y146 and Y527) and the epithelial-to-mesenchymal transition markers tight junction protein 1, vimentin, β-catenin, snail family transcriptional repressor 1 (SNAI1), and SNAI2 .

Biochemical Pathways

The inhibition of NECTIN2 by N-(p-Chlorobenzylidene)methylamine affects several biochemical pathways. One of the key pathways influenced is the cytoskeletal regulation via SRC signaling . This pathway is crucial for cell migration and adhesion, processes that are essential for cancer metastasis. By inhibiting NECTIN2, the compound disrupts this pathway, potentially reducing the metastatic capacity of cancer cells .

Result of Action

The result of N-(p-Chlorobenzylidene)methylamine’s action is the suppression of NECTIN2 and its downstream targets, leading to the disruption of the cytoskeletal regulation via SRC signaling pathway . This disruption could potentially reduce the metastatic capacity of cancer cells, making the compound a potential candidate for the development of anti-metastatic therapies .

属性

IUPAC Name |

1-(4-chlorophenyl)-N-methylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUBKNVOVQEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13114-22-2 | |

| Record name | Methananime, N-((4-chlorophenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4-chlorophenyl)methylidene](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

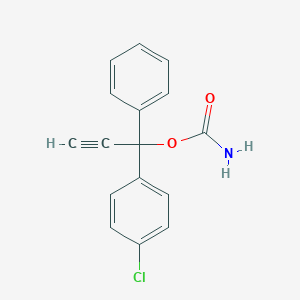

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)